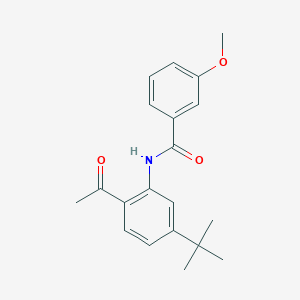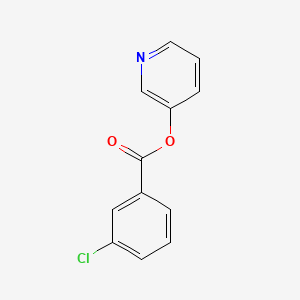
N-(3,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-(2-naphthyloxy)acetamide, commonly known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. Diclofenac is commonly used to treat various conditions, including arthritis, back pain, and migraine headaches.
Mécanisme D'action
The mechanism of action of Diclofenac involves the inhibition of COX enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, Diclofenac can reduce the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Diclofenac has a range of biochemical and physiological effects, including reducing inflammation, pain, and fever. Diclofenac is a potent inhibitor of COX enzymes, which are responsible for the production of prostaglandins. By inhibiting COX enzymes, Diclofenac can reduce the production of prostaglandins, leading to a reduction in inflammation and pain. Diclofenac can also reduce fever by inhibiting the production of prostaglandins in the hypothalamus, a region of the brain that regulates body temperature.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Diclofenac in lab experiments include its potent anti-inflammatory and analgesic properties, making it a valuable tool for studying inflammation and pain. Diclofenac is also widely available and relatively inexpensive, making it accessible to researchers. However, the limitations of using Diclofenac in lab experiments include its potential for toxicity and side effects, which can affect experimental outcomes. Additionally, Diclofenac can interact with other drugs and compounds, leading to potential confounding effects.
Orientations Futures
For research on Diclofenac include investigating its potential for use in the treatment of other conditions, such as cancer and neurodegenerative diseases. Additionally, research could focus on developing new formulations of Diclofenac that are more effective and have fewer side effects. Finally, research could explore the mechanisms of action of Diclofenac in more detail, providing insights into the underlying processes of inflammation and pain.
Méthodes De Synthèse
The synthesis of Diclofenac involves the reaction of 2-(2-naphthyloxy)acetic acid with thionyl chloride to form 2-(2-naphthyloxy)acetyl chloride, which is then reacted with 3,5-dichloroaniline to form Diclofenac. The synthesis of Diclofenac is a multistep process that requires careful control of reaction conditions to ensure high yields and purity.
Applications De Recherche Scientifique
Diclofenac is widely used in scientific research to study the mechanisms of inflammation and pain. Diclofenac is a potent inhibitor of COX enzymes, which are involved in the production of prostaglandins, a group of lipid compounds that play a crucial role in inflammation and pain. By inhibiting COX enzymes, Diclofenac can reduce inflammation and pain, making it a valuable tool for studying these processes.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-14-8-15(20)10-16(9-14)21-18(22)11-23-17-6-5-12-3-1-2-4-13(12)7-17/h1-10H,11H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXXGIHMOFIOOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-N-(2-pyridinylmethyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B5736924.png)
![6-ethyl-3-(3-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5736932.png)
![8-ethyl-9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5736948.png)


![N-{2-[(3-fluorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5736977.png)





